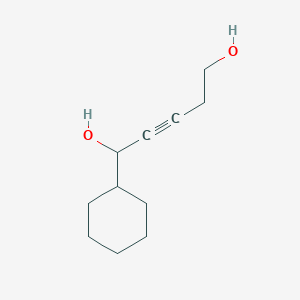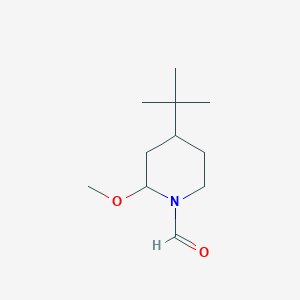
4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde is a chemical compound with the molecular formula C12H23NO2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methoxy group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with tert-butyl and methoxy substituents. One common method involves the alkylation of piperidine with tert-butyl bromide, followed by methoxylation using methanol in the presence of a base. The final step involves the oxidation of the piperidine derivative to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-Butyl-2-methoxypiperidine-1-carboxylic acid.
Reduction: Formation of 4-tert-Butyl-2-methoxypiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butyl and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- 4-tert-butyl-2-methoxypiperidine-1-carboxylic acid
Uniqueness
4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the piperidine ring.
Properties
CAS No. |
90862-40-1 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-tert-butyl-2-methoxypiperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9-5-6-12(8-13)10(7-9)14-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
SNVLLUMJTJCZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(C(C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


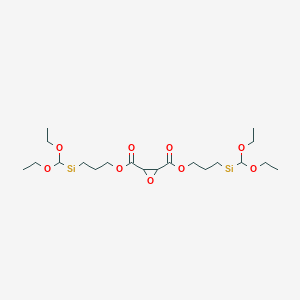
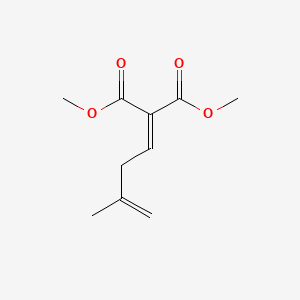
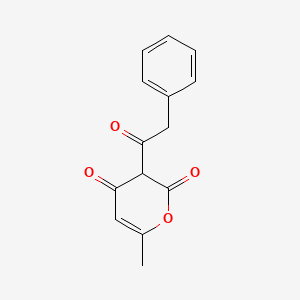
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

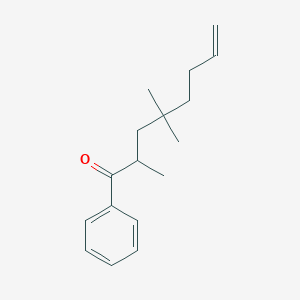
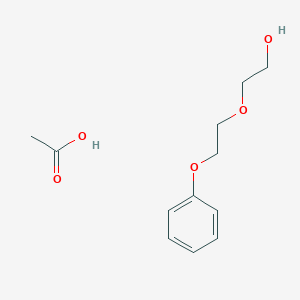
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
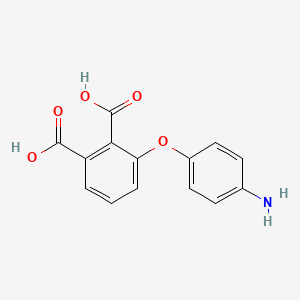
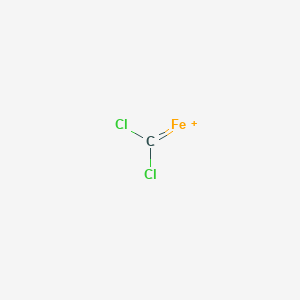
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
